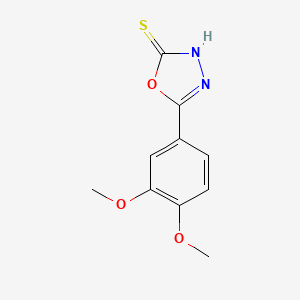

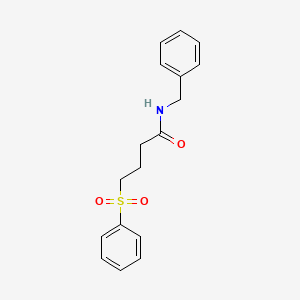

2-(((3-乙基-1,2,4-恶二唑-5-基)甲硫基)-6-氟-3-丙基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .科学研究应用

抗菌和抗真菌应用

喹唑啉酮衍生物,例如您提到的衍生物,已因其抗菌特性而被广泛研究。例如,库珀、克洛克、朱和费尔南德斯 (1990) 合成了一系列具有不同取代基的 6-氟-7-取代-1-乙基-1,4-二氢-4-氧代喹啉-3-羧酸,发现对革兰氏阳性菌具有显着的体外抗菌活性 (Cooper 等,1990)。此外,拉贾塞卡兰、拉贾马尼卡姆和达林奎因 (2013) 报道了 3-取代-2-硫代喹唑啉-4(3H)-酮的新型衍生物的合成,显示出广谱抗菌和抗惊厥活性 (拉贾塞卡兰等,2013)。

抗癌和抗肿瘤特性

这些化合物也因其在癌症治疗中的潜力而被探索。里亚迪、阿拉姆里、吉西、阿努阿、乌尔吉、阿拉巴斯、阿洛赛米、阿尔萨拉维、德比和阿尔卡赫塔尼 (2021) 描述了喹唑啉酮衍生物的合成,该衍生物对多种人类癌细胞系表现出有效的细胞毒活性,表明其作为有效抗癌剂的潜力 (里亚迪等,2021)。同样,郭强 (2012) 研究了氟喹诺酮 C3 异构体衍生物,发现了显着的抗肿瘤活性,表明它们在癌症治疗中的潜在应用 (郭强,2012)。

分子对接和生物学评估

这些化合物的分子对接和生物学评估也一直是关注的焦点。例如,里亚迪等人合成的化合物。(2021) 也进行了分子对接研究,表明其抑制 VEGFR-2 和 EGFR 酪氨酸激酶的潜力,它们是癌症治疗中的关键靶点 (里亚迪等,2021)。

作用机制

未来方向

属性

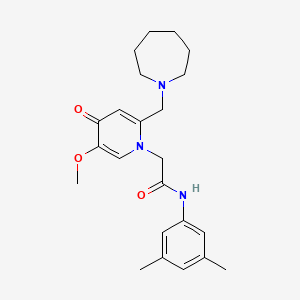

IUPAC Name |

2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2S/c1-3-7-21-15(22)11-8-10(17)5-6-12(11)18-16(21)24-9-14-19-13(4-2)20-23-14/h5-6,8H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAFNXLDXOXNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)

![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)

![N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2597509.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)